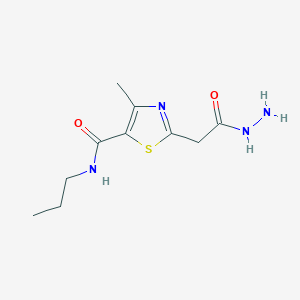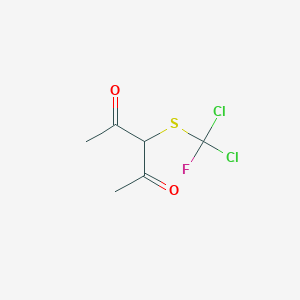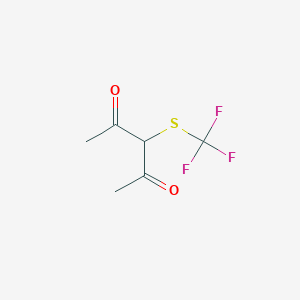
Azido-PEG24-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Azido-PEG24-NHS ester has been extensively utilized in the development of novel drug conjugates and bioconjugation reactions . Its unique chemical properties allow for the covalent attachment of therapeutic agents, such as antibodies and peptides, to the PEG chain via click chemistry reactions .Molecular Structure Analysis
The molecular formula of this compound is C55H104N4O28 . The molecular weight is 1269.4 g/mol . The InChI is 1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55 (62)87-59-53 (60)1-2-54 (59)61/h1-52H2 .Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical and Chemical Properties Analysis
The molecular weight of this compound is 1269.4 g/mol . It has a molecular formula of C55H104N4O28 . The compound has 0 hydrogen bond donor count and 30 hydrogen bond acceptor count . It also has 77 rotatable bond counts .Wissenschaftliche Forschungsanwendungen
Bioconjugation and Drug Delivery
PEGylation, the process of attaching PEG chains to molecules, significantly impacts the pharmacokinetics and pharmacodynamics of therapeutic agents. PEGylation improves solubility, stability, and circulation times of drugs, reducing their immunogenicity and enhancing efficacy. Azido-PEG24-NHS ester, with its azide functionality, allows for site-specific conjugation to target molecules, offering precise control over the bioconjugation process. This specificity is crucial for developing targeted drug delivery systems, where the therapeutic agent needs to be delivered directly to the disease site while minimizing systemic exposure and side effects.
Overcoming PEG Immunogenicity
Despite its widespread use, PEGylation is not without issues. The formation of anti-PEG antibodies in some patients can lead to accelerated blood clearance of PEGylated drugs, reducing their efficacy and potentially causing hypersensitivity reactions. This problem highlights the need for alternative polymers that can offer the benefits of PEG without its drawbacks. Research in this area focuses on identifying and developing such alternatives, with various candidates being explored for their biocompatibility, biodegradability, and functional versatility.
Alternative Polymers
The quest for PEG alternatives has led to the exploration of various polymers, including polysorbates and poly(aspartic acid), among others. These materials are investigated for their potential to replace PEG in applications ranging from drug delivery to bioconjugation. The goal is to maintain or improve upon the benefits provided by PEGylation, such as extended circulation times and reduced immunogenicity, without the associated risks of anti-PEG antibody formation.
References
- The importance of developing alternative polymers to PEG due to its immunogenicity in drug delivery and bioconjugation is discussed by Thai Thanh Hoang Thi et al. (2020) in their review in Polymers (Thai Thanh Hoang Thi et al., 2020).
- The application of PEGylated compounds in enhancing drug delivery and their pharmacokinetic and pharmacodynamic properties are covered in a review by Aviral Jain and Sanjay K. Jain (2008) in Critical Reviews in Therapeutic Drug Carrier Systems (Aviral Jain & Sanjay K. Jain, 2008).
- The need for alternative polymers due to PEG's immunogenicity and its implications for drug delivery systems is highlighted in a paper by R. Webster et al. discussing the toxicity and understanding of PEG and its relevance to PEGylated biologicals (R. Webster et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of Azido-PEG24-NHS ester are the primary amines (-NH2) of proteins, oligonucleotides, and other amine-containing biomolecules . The compound is used to label these targets, enabling their detection and analysis.
Mode of Action
This compound interacts with its targets through a process known as Click Chemistry . This involves the azide group of the compound undergoing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modification of proteins and other biomolecules. By attaching to primary amines, the compound can alter the properties of these molecules and influence their behavior within biological systems . The exact downstream effects can vary depending on the specific biomolecules that are targeted.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific biomolecules it targets. By labeling these molecules, the compound can enable their detection and analysis, providing valuable insights into their roles within biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reactions it participates in can be affected by the presence of copper ions and the pH of the environment . Furthermore, the compound’s stability and efficacy may be influenced by temperature, as it is typically stored at -20°C .
Biochemische Analyse
Biochemical Properties
Azido-PEG24-NHS ester plays a significant role in biochemical reactions. It interacts with proteins, oligonucleotides, and other amine-containing biomolecules . The nature of these interactions involves the NHS ester of this compound labeling the primary amines (-NH2) of these biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group, which enables Click Chemistry . This chemistry involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104N4O28/c56-58-57-4-6-64-8-10-66-12-14-68-16-18-70-20-22-72-24-26-74-28-30-76-32-34-78-36-38-80-40-42-82-44-46-84-48-50-86-52-51-85-49-47-83-45-43-81-41-39-79-37-35-77-33-31-75-29-27-73-25-23-71-21-19-69-17-15-67-13-11-65-9-7-63-5-3-55(62)87-59-53(60)1-2-54(59)61/h1-52H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAQCNKHLTVSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104N4O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
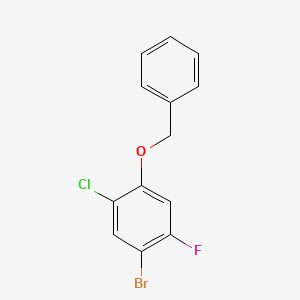


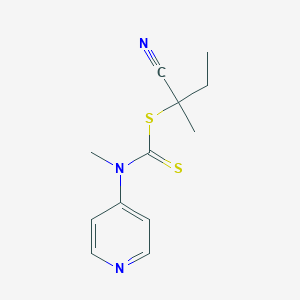
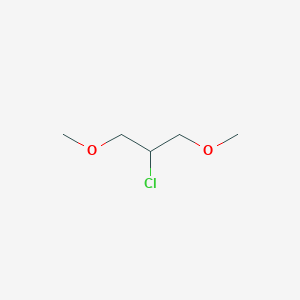
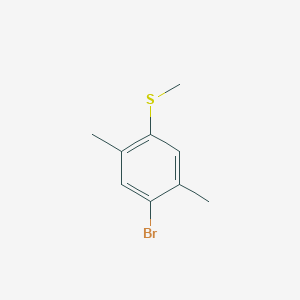
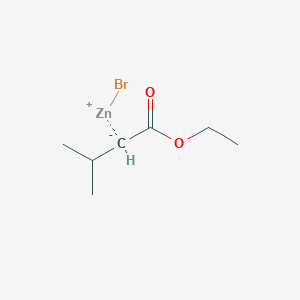

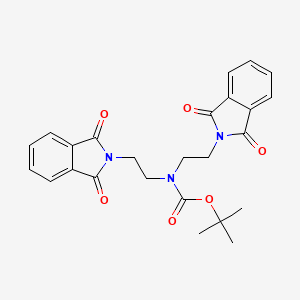
![tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B6307568.png)
